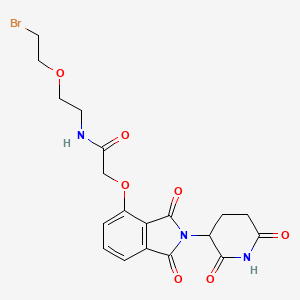

Thalidomide-O-acetamido-PEG1-C2-Br

Description

Thalidomide-O-acetamido-PEG1-C2-Br is a synthetic compound derived from thalidomide, a cereblon (CRBN)-binding ligand, modified with a short polyethylene glycol (PEG1) linker, an acetamido group, and a terminal bromine (Br) atom. This structure positions it as a versatile intermediate for PROTAC (Proteolysis-Targeting Chimera) development or chemical probes, leveraging the bromine for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

Molecular Formula |

C19H20BrN3O7 |

|---|---|

Molecular Weight |

482.3 g/mol |

IUPAC Name |

N-[2-(2-bromoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C19H20BrN3O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10H2,(H,21,25)(H,22,24,26) |

InChI Key |

HYWNFDLCJVTBHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG1-C2-Br involves several steps:

Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

PEGylation: The modified thalidomide is then conjugated with a PEG linker.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-PEG1-C2-Br undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.

Hydrolysis: The acetamido and PEG linkers can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide-PEG conjugates with different functional groups .

Scientific Research Applications

Thalidomide-O-acetamido-PEG1-C2-Br has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Employed in the development of PROTACs for targeted protein degradation, enabling the study of protein functions and interactions.

Medicine: Investigated for its potential therapeutic applications, including cancer treatment and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and biotechnological applications .

Mechanism of Action

Thalidomide-O-acetamido-PEG1-C2-Br exerts its effects through the following mechanisms:

Targeted Protein Degradation: The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins.

Molecular Targets: The primary target is the cereblon protein, which plays a crucial role in the ubiquitin-proteasome system.

Pathways Involved: The ubiquitin-proteasome pathway is the main pathway involved in the degradation process .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key features of Thalidomide-O-acetamido-PEG1-C2-Br with similar compounds:

Key Observations :

- Functional Group Diversity : The bromine in this compound enables distinct reactivity (e.g., Suzuki couplings) compared to azides (click chemistry) or amines (amide bond formation) in analogs .

- Linker Flexibility : Shorter PEG1 linkers (as in the Br and azide variants) prioritize compactness for cell permeability, while longer PEG3 or branched linkers improve solubility and spacer flexibility .

Biochemical and Pharmacological Properties

Solubility and Stability

- Thalidomide-O-amido-PEG1-azide is soluble in organic solvents (e.g., DMSO), while Thalidomide-O-amido-PEG3-NH2·HCl requires storage under nitrogen at 4°C for stability . The bromine variant’s solubility is likely similar to azide analogs but may exhibit reduced stability due to Br’s electrophilicity.

Research Findings and Limitations

- E3 Ligase Recruitment : All analogs retain thalidomide’s cereblon-binding activity, but linker length and terminal groups influence degradation efficiency. For example, PROTACs with PEG3 linkers show >50% target degradation in vitro, whereas shorter linkers may reduce efficacy .

- Lack of Direct Data : this compound’s performance in degradation assays or toxicity profiles is unreported in the evidence. Its utility is inferred from bromine’s synthetic versatility and precedents in PROTAC design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.